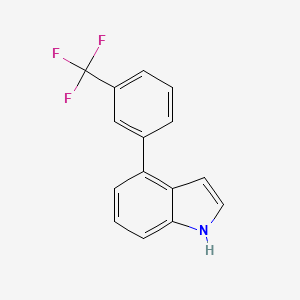

4-(3-Trifluoromethyl-phenyl)-1H-indole

Vue d'ensemble

Description

The compound 4-(3-Trifluoromethyl-phenyl)-1H-indole is a derivative of the indole moiety, which is a fundamental scaffold in many natural and synthetic molecules with significant biological activity. Indole derivatives are known for their diverse biological properties, such as anti-tumor and anti-inflammatory activities, often associated with DNA and protein interactions .

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole) involves elemental analyses, spectral studies, and X-ray structure analysis . Similarly, the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indole is achieved in a multi-step process starting from indole-3-carboxaldehyde, yielding a stable synthetic analogue of indole-2,3-quinodimethane . These methods highlight the complexity and the strategic approaches required to synthesize specific indole derivatives.

Molecular Structure Analysis

The molecular structure of indole derivatives is often characterized using techniques such as single crystal X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. For example, the crystal structure of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole was determined using single crystal XRD, and its vibrational data were supported by anharmonic frequency calculations using density functional theory (DFT) . The crystal structure of 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole) was also solved by X-ray structure analysis, revealing a system of π…π, C–H…π, and C–H…F hydrogen bonds forming supramolecular structures .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including cyclization and Diels-Alder reactions. The synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indole involves a cyclization step to form the furoindole structure . Additionally, the compound undergoes a Diels-Alder reaction with benzyne to yield a benzo[b]carbazole derivative . These reactions are crucial for constructing complex indole-based structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For instance, the presence of a trifluoromethyl group can significantly affect the compound's reactivity and interaction with biological targets. The compound 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole) was subjected to molecular docking studies to assess its inhibition property against Mycobacterium tuberculosis, indicating the importance of structural features in biological activity . The vibrational, NMR, and electronic properties of these compounds are often studied using DFT calculations to understand their behavior in different environments .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis Techniques and Structural Elucidation : The indole nucleus is significant in synthetic and natural molecules with biological activity. 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, a related compound, was synthesized and characterized through various spectroscopic techniques and confirmed by X-ray diffraction study. This compound has demonstrated diverse biological properties such as anti-tumor and anti-inflammatory activities (Geetha et al., 2019).

Crystal Structure and Molecular Interactions : The crystal structure, Hirshfeld surface analysis, and molecular docking studies of related indole derivatives reveal their potential inhibition properties for Mycobacterium tuberculosis. These studies are crucial for understanding molecular interactions in the crystal and their biological implications (Sharma et al., 2021).

Biological Applications

Antibacterial Potency : 4-(Trifluoromethyl)phenyl derivatives, such as 3-(2-amino-4-trifluoromethyl-6-nitrophenyl)indole, exhibit higher antibacterial potency against organisms like E. coli and S. aureus, suggesting their potential use in developing new antibacterial agents (Al-Hiari et al., 2006).

Anti-Inflammatory and Antioxidant Properties : Indole derivatives have shown significant anti-inflammatory, antioxidant, and antimicrobial activities. These properties make them potential candidates for drug development in treating various inflammatory and oxidative stress-related conditions (Sravanthi et al., 2015).

Chemical and Physical Properties

- Solubility Characteristics : Understanding the solubility of indole derivatives in various solvents is crucial for their application in synthetic chemistry. Studies on compounds like 2-Phenyl-1H-indole offer insights into their solubility behavior, which is essential for practical applications in organic syntheses (Liu et al., 2020).

Synthesis of Derivatives and Analogues

- Synthesis of Multi-Substituted Indole Derivatives : Research on the synthesis of 3-substituted indole derivatives highlights their importance as building blocks for creating biologically active compounds and natural products. Methods like microwave-assisted synthesisoffer efficient ways to create these derivatives, which are crucial for further research and applications in various fields (Lin et al., 2018).

Applications in Organic Chemistry and Catalysis

- Use in Organic Synthesis and Catalysis : The versatility of indole derivatives in organic chemistry is evident from their role as intermediates in various synthetic pathways. For instance, their utilization in reactions involving platinum-catalyzed intramolecular alkylation demonstrates the potential of these compounds in developing new synthetic methods (Liu et al., 2004).

Mécanisme D'action

Target of Action

Similar compounds such as 4-chloro-3-(trifluoromethyl)phenyl derivatives have been found to target theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Aurora kinase A . These proteins play crucial roles in angiogenesis and cell division, respectively.

Mode of Action

Based on the targets of similar compounds, it can be hypothesized that this compound may interact with its targets, leading to changes in cellular processes such as angiogenesis and cell division .

Biochemical Pathways

Given the potential targets, it is plausible that this compound could influence pathways related to angiogenesis and cell division .

Pharmacokinetics

Similar compounds have been found to be metabolized by enzymes such asCYP3A4, UGT1A1, and UGT2B7 . These enzymes play a significant role in drug metabolism and can impact the bioavailability of the compound.

Result of Action

Based on the potential targets, it can be hypothesized that this compound may influence angiogenesis and cell division . In a study, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives displayed potent analgesic efficacy .

Propriétés

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N/c16-15(17,18)11-4-1-3-10(9-11)12-5-2-6-14-13(12)7-8-19-14/h1-9,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEERMOVIYPWSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=C3C=CNC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Trifluoromethyl-phenyl)-1H-indole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

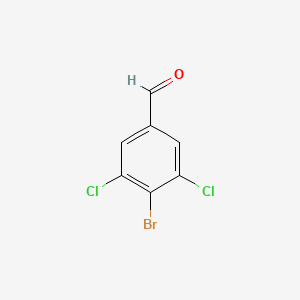

![2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one](/img/structure/B1344162.png)

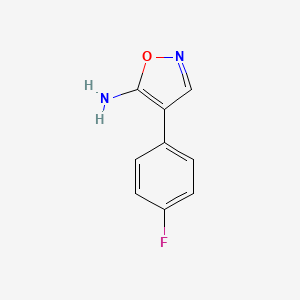

![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)

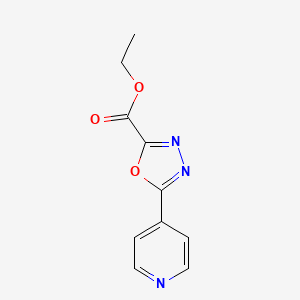

![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)